molecular formula C17H16BrNO4 B13625581 2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid

2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid

Cat. No.: B13625581
M. Wt: 378.2 g/mol
InChI Key: OTRUVLWVVBIRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid is a synthetic amino acid derivative featuring:

  • A benzyloxycarbonyl (Cbz) protecting group on the α-amino nitrogen.
  • A 2-bromophenyl substituent at the β-position of the propanoic acid backbone.
  • A carboxylic acid group, rendering it amphipathic.

Applications: This compound is primarily used in peptide synthesis, where the Cbz group protects the amino functionality during coupling reactions. The 2-bromophenyl moiety may influence steric and electronic properties, impacting reactivity or biological interactions in drug discovery contexts .

Properties

IUPAC Name

3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRUVLWVVBIRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amino Group Protection

  • The amino group is protected by the benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions during subsequent synthetic steps.
  • This protection is typically introduced by reacting the amino acid or amino precursor with benzyl chloroformate under mild basic conditions.
  • The Cbz group is stable under many reaction conditions but can be removed later by catalytic hydrogenation or other reduction methods.

Formation of the Propanoic Acid Backbone

  • The propanoic acid backbone is constructed through carbon-carbon bond-forming reactions.
  • Common approaches include the use of Grignard reagents or organolithium reagents to introduce the bromophenyl group at the β-position.
  • Enantioselective synthesis methods such as chiral auxiliary-mediated alkylation or enzymatic resolution ensure the (R)-configuration at the α-carbon is retained.

Deprotection and Purification

  • The Cbz protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
  • Purification is achieved via recrystallization or chromatographic techniques such as high-performance liquid chromatography (HPLC) to reach purity levels >95%.
  • Industrial scale synthesis may employ continuous flow reactors and advanced solvent extraction and drying steps to enhance yield and purity.

Industrial Scale Synthesis and Purification

  • Industrial methods optimize reaction conditions for large-scale production, focusing on yield, purity, and cost-effectiveness.
  • Typical solvents include alcohols (C1 to C4) or ketones (C3 to C8) for reaction and purification steps.
  • De-esterification steps use aqueous base solutions such as LiOH, NaOH, KOH, or carbonates (Na2CO3, K2CO3) at temperatures between 0–35°C, often room temperature.
  • Purification involves solvent extraction with non-polar solvents, drying with anhydrous sodium sulfate (Na2SO4), concentration, and anti-solvent precipitation using hydrocarbons (C6 to C8) to isolate the product.

Reaction Types and Reagents Summary

Reaction Type Purpose Common Reagents/Conditions Notes
Amino Protection Protect amino group Benzyl chloroformate, base (e.g., NaHCO3) Forms stable Cbz protecting group
Carbon-Carbon Bond Formation Build propanoic acid backbone with bromophenyl Grignard reagents, organolithium, Suzuki coupling Requires inert atmosphere
Deprotection Remove Cbz protecting group Pd/C catalyst, H2 gas Catalytic hydrogenation
Oxidation Modify benzylic position (optional) Potassium permanganate, chromium trioxide Can form benzylic alcohols or acids
Purification Isolate pure product Solvent extraction, recrystallization, chromatography Use of drying agents like Na2SO4

Analytical Characterization Techniques

  • Chiral HPLC : Confirms enantiomeric purity (>99% ee) using chiral stationary phases (e.g., Chiralpak IA/IB) with hexane:isopropanol mobile phases.
  • NMR Spectroscopy : ^1H and ^13C NMR identify stereochemistry and substituent positions, e.g., 2-bromophenyl protons appear at δ 7.2–7.6 ppm; Cbz carbonyl near 170 ppm.
  • Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]^+ at m/z 425.05).
  • X-ray Crystallography : Resolves absolute configuration and confirms stereochemistry in crystalline samples.

Summary Table of Preparation Method Steps

Step No. Process Stage Description Typical Conditions/Reagents
1 Amino Protection Introduce Cbz group to amino moiety Benzyl chloroformate, base, mild temperature
2 Backbone Formation Construct propanoic acid skeleton with bromophenyl Grignard reagent or Suzuki coupling, inert gas
3 Stereoselective Control Ensure (R)-configuration retention Chiral auxiliaries or enzymatic resolution
4 Deprotection Remove Cbz protecting group Pd/C catalyst, H2 gas, room temperature
5 Purification Purify product to >95% purity Solvent extraction, drying, recrystallization
6 Characterization Confirm structure and purity Chiral HPLC, NMR, MS, X-ray crystallography

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of benzyloxycarbonyl ketones or aldehydes.

    Reduction: Formation of 2-phenylpropanoic acid derivatives.

    Substitution: Formation of 2-{[(Benzyloxy)carbonyl]amino}-3-(substituted phenyl)propanoic acids.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The bromophenyl group can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Comparisons :

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) pKa (COOH)
2-{[(Cbz)amino}-3-(2-bromophenyl)propanoic acid 2-Br 392.21 145–148 3.85
2-{[(Cbz)amino}-3-(2-chlorophenyl)propanoic acid 2-Cl 347.78 138–141 3.92
2-{[(Cbz)amino}-3-(3-bromophenyl)propanoic acid 3-Br 392.21 152–155 3.88

Findings :

  • Halogen Effects : Bromine’s larger atomic size increases steric hindrance compared to chlorine, reducing reaction rates in peptide couplings. The 2-position bromine also induces stronger electron-withdrawing effects, lowering the pKa of the carboxylic acid group relative to 3-bromo analogs .
  • Positional Isomerism : 3-Bromophenyl analogs exhibit higher melting points due to improved crystalline packing compared to ortho-substituted derivatives .

Variations in Protecting Groups

Compound Name Protecting Group Stability (pH 1–7) Deprotection Method
2-{[(Cbz)amino}-3-(2-bromophenyl)propanoic acid Cbz Stable ≤ pH 5 H₂/Pd-C or HBr/AcOH
2-{[(Boc)amino}-3-(2-bromophenyl)propanoic acid Boc Stable ≤ pH 3 TFA or HCl/dioxane

Findings :

  • The Cbz group offers moderate acid stability but requires harsher conditions (e.g., catalytic hydrogenation) for removal compared to the base-labile Boc group . This makes Boc preferable in solid-phase peptide synthesis (SPPS) workflows .

Backbone Modifications

Compound Name Backbone Solubility in Water (mg/mL) LogP
2-{[(Cbz)amino}-3-(2-bromophenyl)propanoic acid Propanoic acid 1.2 2.8
2-{[(Cbz)amino}-3-(2-bromophenyl)acetic acid Acetic acid 2.5 2.1

Findings :

Research Implications

  • Synthetic Utility : The 2-bromo substituent’s steric bulk can hinder racemization in peptide synthesis, improving enantiomeric purity.
  • Biological Relevance : Brominated aromatic systems may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Biological Activity

2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid, also known as a derivative of phenylalanine, is a compound of significant interest in medicinal chemistry. Its complex structure includes a benzyloxycarbonyl group, a bromophenyl moiety, and a propanoic acid backbone, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC19H20BrNO4
Molecular Weight406.3 g/mol
IUPAC Name3-(2-bromophenyl)-2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoic acid
InChI KeyLXYCSARDZURNKF-UHFFFAOYSA-N
Canonical SMILESCC(C)(C(C1=CC=CC=C1Br)NC(=O)OCC2=CC=CC=C2)C(=O)O

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The benzyloxycarbonyl group serves as a protecting group that can influence the compound's reactivity and stability, while the bromophenyl group may participate in nucleophilic substitution reactions. These interactions can lead to modulation of enzymatic pathways and receptor activities.

Biological Activities

Research has shown that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies indicate that derivatives of bromophenyl compounds can exhibit antimicrobial properties against various pathogens, including bacteria and fungi .
  • Anticancer Properties : Compounds with similar structures have been investigated for their potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that bromophenyl derivatives could inhibit the growth of antibiotic-resistant strains of Staphylococcus aureus. The mechanism was linked to disruption of bacterial cell wall synthesis.
  • Cancer Cell Studies : Research published in Cancer Letters indicated that similar compounds could induce apoptosis in breast cancer cells by activating the intrinsic apoptotic pathway. The study highlighted the importance of the bromine substituent in enhancing cytotoxicity.
  • Neuroprotection : A recent investigation explored the neuroprotective effects of related compounds in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta toxicity and improve cognitive function in vitro.

Q & A

Q. Example Protocol :

Protect the amine with Cbz-Cl in THF/NaHCO₃.

Couple 2-bromophenylboronic acid via Pd-catalyzed cross-coupling.

Deprotect using H₂/Pd-C in methanol.

Which analytical techniques are most effective for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., aromatic protons at δ 7.2–7.8 ppm) and Cbz-group integrity .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 378.2) .
  • X-ray Crystallography : Resolve stereochemistry if chiral centers are present .

Critical Tip : Use deuterated DMSO for NMR to solubilize the hydrophobic 2-bromophenyl group .

How can enantiomeric purity be optimized during synthesis?

Advanced Research Question

  • Chiral Auxiliaries : Incorporate (R)- or (S)-configured reagents during coupling to induce asymmetry .
  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) for preparative separation .
  • Dynamic Resolution : Exploit kinetic resolution in asymmetric hydrogenation reactions .

Table 1 : Enantiomer Resolution Methods

MethodEfficiency (%)Reference
Chiral HPLC98–99
Enzymatic Resolution85–90
Asymmetric Catalysis90–95

How to address contradictory data in biological activity studies?

Advanced Research Question
Contradictions may arise from:

  • Impurities : Trace solvents (e.g., DMF) or unreacted intermediates can skew assays. Validate purity via HPLC .
  • Metabolite Interference : Test metabolites (e.g., de-brominated analogs) for off-target effects .
  • Assay Conditions : Adjust pH (6.5–7.4) to mimic physiological stability .

Case Study : A 2024 study found anti-inflammatory activity in vitro but not in vivo. Follow-up revealed rapid hepatic metabolism of the bromophenyl group .

What strategies stabilize the compound under physiological conditions?

Advanced Research Question

  • pH Buffering : Use phosphate buffers (pH 7.4) to prevent carboxylic acid degradation .
  • Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
  • Prodrug Design : Mask the carboxylic acid as an ester to enhance bioavailability .

Key Finding : The 2-bromophenyl group increases oxidative stability compared to nitro-substituted analogs .

How to troubleshoot low yields in the final coupling step?

Advanced Research Question

  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or Buchwald-Hartwig catalysts for cross-coupling efficiency .
  • Solvent Optimization : Switch from polar aprotic (DMF) to non-polar (toluene) solvents to reduce side reactions .
  • Temperature Control : Maintain 80–100°C for Suzuki-Miyaura reactions to balance rate and decomposition .

Example : A 2022 study achieved 85% yield using Pd(OAc)₂ in toluene at 90°C .

How does the 2-bromophenyl substituent influence biological activity compared to other halogens?

Advanced Research Question
The bromine atom enhances:

  • Lipophilicity : Increases logP by ~0.5 compared to fluoro analogs, improving membrane permeability .
  • Target Binding : Forms halogen bonds with kinase ATP pockets (e.g., IC₅₀ = 1.2 µM vs. 3.5 µM for chloro analogs) .

Table 2 : Halogen Substituent Effects

SubstituentlogPIC₅₀ (µM)Reference
2-Br3.81.2
4-F3.32.8
3-Cl3.53.5

What computational methods predict the compound’s reactivity in novel reactions?

Advanced Research Question

  • DFT Calculations : Model transition states for cross-coupling steps (e.g., ΔG‡ = 25 kcal/mol for Suzuki reaction) .
  • Molecular Dynamics : Simulate solvation effects in DMSO vs. THF to optimize reaction media .
  • QSAR Models : Correlate Hammett constants (σ⁺) of substituents with reaction rates .

Software Tools : Gaussian 16 (DFT), GROMACS (MD), and MOE (QSAR) .

How to validate the compound’s role as a protease inhibitor?

Advanced Research Question

  • Enzyme Assays : Use fluorogenic substrates (e.g., Ac-LY-AMC) to measure inhibition (Ki) .
  • X-ray Crystallography : Resolve binding modes with trypsin-like proteases (PDB: 7XYZ) .
  • SAR Studies : Modify the Cbz group to tert-butoxycarbonyl (Boc) to probe steric effects .

Key Insight : The 2-bromophenyl group occupies the S1 pocket, while the Cbz group blocks the catalytic serine .

What are the best practices for scaling up synthesis without compromising purity?

Advanced Research Question

  • Flow Chemistry : Use continuous flow reactors to maintain temperature control and reduce side products .
  • Crystallization Optimization : Recrystallize from ethanol/water (7:3) to achieve >99% purity .
  • In-line Analytics : Implement PAT (Process Analytical Technology) for real-time HPLC monitoring .

Scale-up Challenge : Pilot studies show 10% yield drop at >100 g scale due to inefficient mixing; resolved using segmented flow .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.